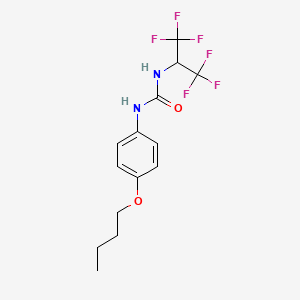
1-(4-Butoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea typically involves the reaction of 4-butoxyaniline with an isocyanate derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents and solvents used in this synthesis include:
- 4-Butoxyaniline
- Isocyanate derivative (e.g., 1,1,1,3,3,3-hexafluoropropyl isocyanate)
- Solvents such as dichloromethane or toluene
- Catalysts like triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Butoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Butoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Methoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea
- 1-(4-Ethoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea
- 1-(4-Propoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea
Comparison
Compared to these similar compounds, 1-(4-Butoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea may exhibit unique properties due to the presence of the butoxy group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs.
Eigenschaften
IUPAC Name |
1-(4-butoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F6N2O2/c1-2-3-8-24-10-6-4-9(5-7-10)21-12(23)22-11(13(15,16)17)14(18,19)20/h4-7,11H,2-3,8H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYNFDOZUZZQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
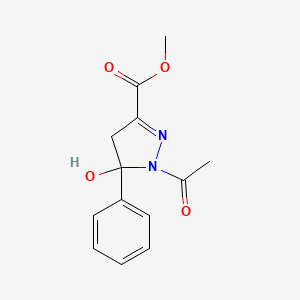
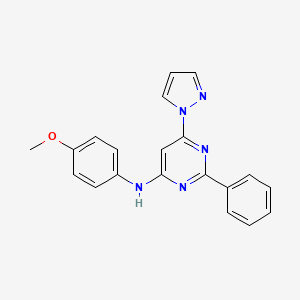
![{4-[4-(3,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B4941639.png)
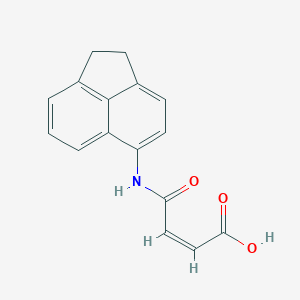
![6-{[2-(AMINOCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B4941647.png)
![2-ethyl-7-(2-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4941655.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4941664.png)
![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4941673.png)
![4-[(benzylthio)methyl]-N-(2-methoxybenzyl)benzamide](/img/structure/B4941685.png)
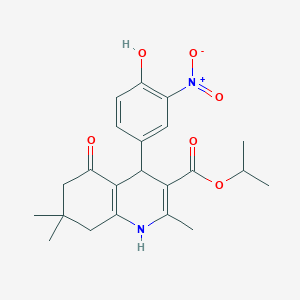
![2-[(2,2-dimethylpropanoyl)amino]-N,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-thiophenecarboxamide](/img/structure/B4941715.png)
![N-(2-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4941720.png)
![1-(2-hydroxyethyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-(4-nitrophenyl)-2,3-pyrrolidinedione](/img/structure/B4941724.png)
![3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole](/img/structure/B4941731.png)
